6-Prenylnaringenin

Catalog No.
S516371
CAS No.
68236-13-5
M.F
C20H20O5
M. Wt
340.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Prenylnaringenin

CAS Number

68236-13-5

Product Name

6-Prenylnaringenin

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C20H20O5/c1-11(2)3-8-14-15(22)9-18-19(20(14)24)16(23)10-17(25-18)12-4-6-13(21)7-5-12/h3-7,9,17,21-22,24H,8,10H2,1-2H3/t17-/m0/s1

InChI Key

LPEPZZAVFJPLNZ-SFHVURJKSA-N

SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O)C

Solubility

Soluble in DMSO

Synonyms

6-Prenylnaringenin; 6 Prenylnaringenin; 6Prenylnaringenin; 6-PN; YS03;

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O)C

Isomeric SMILES

CC(=CCC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O)C

Description

The exact mass of the compound 6-Prenylnaringenin is 340.1311 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavanones - Supplementary Records. It belongs to the ontological category of trihydroxyflavanone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]. However, this does not mean our product can be used or applied in the same or a similar way.

Antioxidant Activity

Studies suggest 6PN possesses antioxidant properties. One study analyzed the extract of Houttuynia cordata (HAEjv), a plant rich in 6PN, and found significant antioxidant activity using various methods []. These findings support the traditional use of HAEJv for pain relief, potentially due to its antioxidant and anti-inflammatory effects.

Neuroprotective Potential

6PN might play a role in neurological health. Research indicates it can influence the activity of certain ion channels in immune cells, potentially impacting neurological function []. Additionally, studies suggest 6PN may promote neural differentiation in precursor cells, implying a role in neuronal development.

6-Prenylnaringenin is a naturally occurring prenylflavanone, a type of flavonoid with a prenyl group attached. It is found in hops (Humulus lupulus) [] and other plants like Macaranga denticulata []. Research suggests it may play a role in various biological processes, making it a subject of scientific interest [, ].


Molecular Structure Analysis

6-Prenylnaringenin has the chemical formula C20H20O5 and a molecular weight of 336.37 g/mol []. Its structure consists of a flavanone backbone (a type of flavonoid) with three hydroxyl groups (OH) and a prenyl group (a three-carbon chain with two double bonds) attached at the sixth carbon position (C-6) []. This prenyl group is believed to contribute to its biological activity [].


Chemical Reactions Analysis

The biosynthesis of 6-prenylnaringenin likely involves enzymatic pathways present in plants, but the specific details require further investigation.

Research suggests that 6-Prenylnaringenin possesses several potential mechanisms of action:

  • T-type calcium channel blocker: Studies indicate that 6-Prenylnaringenin can block T-type calcium channels, which are involved in various cellular functions like neuronal signaling and muscle contraction [].
  • Aryl hydrocarbon receptor (AhR) agonist: 6-Prenylnaringenin may act as an agonist for the AhR, a cellular receptor that regulates the expression of genes involved in detoxification processes []. This suggests a potential role in aiding the body's elimination of harmful chemicals.
  • Estrogen interaction: Some studies suggest 6-Prenylnaringenin might interact with estrogen receptors, potentially influencing estrogen metabolism.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

4.3

Exact Mass

340.1311

Appearance

Solid powder

Melting Point

209-209.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7342WYG80Y

MeSH Pharmacological Classification

Phytoestrogens

Other CAS

68236-13-5

Wikipedia

6-prenylnaringenin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Modify: 2023-08-15
1: Venturelli S, Burkard M, Biendl M, Lauer UM, Frank J, Busch C. Prenylated chalcones and flavonoids for the prevention and treatment of cancer. Nutrition. 2016 Nov-Dec;32(11-12):1171-8. doi: 10.1016/j.nut.2016.03.020. Epub 2016 Apr 8. Review. PubMed PMID: 27238957.
2: Busch C, Noor S, Leischner C, Burkard M, Lauer UM, Venturelli S. Anti-proliferative activity of hop-derived prenylflavonoids against human cancer cell lines. Wien Med Wochenschr. 2015 Jun;165(11-12):258-61. doi: 10.1007/s10354-015-0355-8. Epub 2015 Apr 30. Review. PubMed PMID: 25925225.

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